Cas no 1693905-04-2 (tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate)

tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate
- EN300-1135476
- 1693905-04-2
- tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate
-
- Inchi: 1S/C12H22BrNO4/c1-11(2,3)18-10(15)14-8-12(4,7-13)17-9-5-16-6-9/h9H,5-8H2,1-4H3,(H,14,15)
- InChI Key: HTPVMDHIBSIFOV-UHFFFAOYSA-N
- SMILES: BrCC(C)(CNC(=O)OC(C)(C)C)OC1COC1
Computed Properties
- Exact Mass: 323.07322g/mol
- Monoisotopic Mass: 323.07322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 56.8Ų
tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135476-0.5g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1135476-0.25g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1135476-2.5g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1135476-0.1g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1135476-1.0g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1135476-10.0g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 10g |
$7065.0 | 2023-06-09 | ||
Enamine | EN300-1135476-5.0g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 5g |
$4764.0 | 2023-06-09 | ||
Enamine | EN300-1135476-5g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1135476-0.05g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1135476-1g |
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamate |
1693905-04-2 | 95% | 1g |
$1057.0 | 2023-10-26 |
tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate Related Literature
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
Additional information on tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate
Introduction to Tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate (CAS No. 1693905-04-2)
Tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate is a specialized organic compound characterized by its complex molecular structure and versatile chemical properties. This compound, identified by the CAS number 1693905-04-2, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic organic chemistry. The presence of multiple functional groups, including a bromo substituent and an oxetane ring, makes this molecule a valuable intermediate in the synthesis of more intricate pharmacophores.
The compound's structure is composed of a carbamate moiety linked to a propyl chain that is further modified with an oxetan-3-yloxy group. The tert-butyl group attached to the carbamate nitrogen provides stability and influences the compound's solubility and reactivity. This structural arrangement not only enhances its utility as a synthetic building block but also opens up possibilities for exploring its role in medicinal chemistry.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their role as bioisosteres, capable of replacing carboxylic acid or amide groups in drug molecules without significantly altering their pharmacological properties. The tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate, with its unique structural features, represents a promising candidate for such applications.
One of the most compelling aspects of this compound is its oxetane ring substituent. Oxetanes are three-membered heterocyclic ethers that are renowned for their high reactivity and ability to undergo ring-opening reactions under various conditions. This characteristic makes them invaluable in organic synthesis, particularly in the construction of complex molecular architectures. The oxetan-3-yloxy group in this compound can be selectively opened to introduce different functional groups, thereby facilitating the synthesis of a wide range of derivatives.
The bromo substituent on the propyl chain adds another layer of reactivity to the molecule. Bromine is a halogen that readily participates in nucleophilic substitution reactions, making it an excellent handle for further functionalization. This feature allows chemists to easily modify the compound's structure by introducing new functional groups at specific positions, which can be crucial for optimizing its biological activity.
Recent studies have highlighted the importance of oxetane-containing compounds in medicinal chemistry. These studies have demonstrated that oxetanes can enhance drug delivery systems, improve metabolic stability, and modulate receptor interactions. The tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate fits well within this context, as it combines the advantages of carbamates with the unique reactivity of oxetane rings.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting specific biological pathways. Carbamate-based inhibitors have been successfully used in the treatment of various diseases, including neurological disorders and inflammatory conditions. The structural features of tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate make it a suitable candidate for designing such inhibitors. Its ability to undergo selective functionalization allows for the fine-tuning of its binding properties to specific targets.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and agrochemicals. The versatility of its structure enables its incorporation into polymers and other materials where specific chemical properties are desired. Furthermore, its reactivity makes it a valuable intermediate in the synthesis of agrochemicals that require precise molecular modifications.
The synthesis of tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and ring-closing metathesis, are often employed to construct the complex framework of this molecule. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), is essential for characterizing the compound's structure and purity.
The safety and handling of this compound are critical considerations in its production and application. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure during handling and storage. Personal protective equipment (PPE), such as gloves and lab coats, should be worn at all times when working with this substance. Additionally, adequate ventilation and storage conditions should be maintained to ensure stability and prevent degradation.
Future research on tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate is likely to focus on expanding its applications in drug development and exploring new synthetic methodologies. The growing demand for innovative therapeutic agents underscores the importance of developing versatile chemical intermediates like this one. By leveraging its unique structural features, researchers can create novel compounds with enhanced biological activity and improved pharmacokinetic properties.
In conclusion, tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate (CAS No. 1693905-04-2) is a multifunctional compound with significant potential in pharmaceutical chemistry and beyond. Its complex structure, combined with its reactivity and versatility, makes it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics.
1693905-04-2 (tert-butyl N-3-bromo-2-methyl-2-(oxetan-3-yloxy)propylcarbamate) Related Products
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)




